molecular formula C16H19N3O2S B2869624 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1904304-52-4

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2869624
CAS No.: 1904304-52-4
M. Wt: 317.41
InChI Key: QUQMVGPVXAVXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core (thienopyrimidine) fused with a pyrimidinone ring. The structure includes a 2-methyl substituent at the 2-position of the pyrimidinone ring and a cyclohex-3-enecarboxamide group linked via an ethyl chain to the nitrogen at the 3-position. This compound is part of a broader class of thienopyrimidines, which are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Its synthesis likely involves cyclocondensation reactions similar to those reported for related thienopyrimidines, such as [4+2] cyclocondensation between binucleophiles and electrophilic carbonyl reagents .

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-18-15-13(7-10-22-15)16(21)19(11)9-8-17-14(20)12-5-3-2-4-6-12/h2-3,7,10,12H,4-6,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMVGPVXAVXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, drawing from various research studies.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives with cyclohexenecarboxylic acid derivatives. The synthesis typically involves:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Amide bond formation to attach the cyclohexenecarboxamide moiety.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In particular, studies have shown that these compounds can inhibit cell proliferation across various cancer cell lines.

  • Case Study : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against several cancer cell lines (HT-29, M21, MCF7). The results demonstrated that some derivatives had IC50 values in the nanomolar range, indicating potent antiproliferative effects .
CompoundCell LineIC50 (nM)
9dHT-2950
9iM2175
11aMCF7100

The proposed mechanism for the antitumor activity involves:

  • Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and leading to apoptosis .
  • Cytoskeleton Disruption : Binding to β-tubulin at the colchicine site disrupts microtubule formation, which is critical for mitosis .

Melanin Synthesis Modulation

Another area of biological activity for this compound is its influence on melanin synthesis. Research has shown that certain thieno[2,3-d]pyrimidine derivatives can significantly enhance melanin production in murine B16 cells.

  • Experimental Findings : In a comparative study with 8-methoxypsoralen (8-MOP), several derivatives exhibited enhanced melanin synthesis ranging from 40.6% to 234.5% compared to controls .
CompoundMelanin Synthesis (%)
8-MOP126.1±3.2
9d150±10
9i200±15

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments using chick chorioallantoic membrane assays indicated low toxicity levels for several thieno[2,3-d]pyrimidine derivatives while maintaining efficacy against tumor growth .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s cyclohexenecarboxamide group distinguishes it from sulfonamide (e.g., Compound 12i–iii ), hydrazone ( ), and pyridinylamino (Compound 7t ) derivatives. These substituents influence solubility, stereoelectronic properties, and target affinity.

Optical Activity : Chiral analogues (e.g., Compound 7t and 7u) exhibit significant optical rotation ([α]D ±24.8 to -59.5), suggesting stereochemical complexity that may impact biological activity .

Purity and Synthesis : High-purity compounds (>95%) are achievable via optimized cyclocondensation and purification protocols (e.g., HPLC for Compound 7t ).

Anti-Inflammatory Activity:

  • COX-2 Inhibition: Benzothieno[3,2-d]pyrimidines (e.g., Compound 10 ) suppress COX-2 expression and PGE2/IL-8 production in keratinocytes and macrophages. The target compound’s cyclohexene group may enhance membrane permeability compared to bulkier sulfonamide derivatives.

Anticancer Activity:

  • Kinase Inhibition: Thieno[2,3-d]pyrimidines bearing hydrazone or benzylidene groups ( ) exhibit cytotoxic effects on A549, HCT116, and MCF-7 cell lines (IC50 values in µM range). The target compound’s cyclohexene moiety may confer unique interactions with kinases like c-Met, a known cancer target .

Antimicrobial Activity:

  • Sulfonamide Hybrids: Compounds 12i–iii ( ), synthesized by coupling thienopyrimidines with sulfonamides, show broad-spectrum antimicrobial activity. The target compound lacks sulfonamide functionality, which may limit its utility in this context.

Physicochemical and Spectroscopic Properties

  • NMR and IR Data : The target compound’s ¹H NMR and ¹³C NMR spectra would likely show signals for the cyclohexene protons (δ 5.5–6.0 ppm) and carbonyl groups (δ 165–175 ppm), comparable to hydrazone derivatives in .
  • Thermal Stability: Thienopyrimidines generally exhibit high melting points (>200°C), as seen in Compound 4 ( ), suggesting similar stability for the target compound.

Preparation Methods

Gewald Reaction for 2-Amino-5-methylthiophene-3-carboxylate

The reaction of methylglyoxal with ethyl cyanoacetate and sulfur in the presence of triethylamine yields ethyl 2-amino-5-methylthiophene-3-carboxylate (1 ). This intermediate is critical for introducing the 2-methyl substituent.

Reaction Conditions :

  • Solvent : Ethanol
  • Catalyst : Triethylamine
  • Temperature : Reflux (78°C)
  • Yield : 72–85%

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

Cyclization of 1 with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen generates 2-methyl-4-oxothieno[2,3-d]pyrimidine (2 ).

Key Parameters :

  • Reagent : Chlorformamidine hydrochloride (1.2 equiv)
  • Solvent : DMSO
  • Temperature : 120–125°C
  • Reaction Time : 2 hours
  • Yield : 86%

Introduction of the Ethylamine Side Chain at Position 3

The nitrogen at position 3 of the pyrimidinone ring is functionalized with a 2-aminoethyl group through alkylation.

Alkylation with 2-Bromoethylamine

Treatment of 2 with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in acetonitrile affords 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (3 ).

Optimized Conditions :

  • Base : K2CO3 (3.0 equiv)
  • Solvent : Acetonitrile
  • Temperature : 80°C
  • Reaction Time : 12 hours
  • Yield : 68%

Amide Bond Formation with Cyclohex-3-enecarboxylic Acid

The final step involves coupling 3 with cyclohex-3-enecarboxylic acid to form the target amide.

Carboxylic Acid Activation

Cyclohex-3-enecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Activation Protocol :

  • Reagents : EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : DCM
  • Temperature : 0°C → room temperature
  • Reaction Time : 1 hour

Amide Coupling

The activated acid is reacted with 3 in the presence of N,N-diisopropylethylamine (DIPEA) to yield N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide (4 ).

Coupling Conditions :

  • Base : DIPEA (3.0 equiv)
  • Solvent : DCM
  • Temperature : Room temperature
  • Reaction Time : 24 hours
  • Yield : 65%

Optimization and Challenges

Cyclization Byproducts

Attempts to substitute chlorformamidine with urea or thiourea led to incomplete cyclization, highlighting the necessity of chlorformamidine for ring closure.

Amide Coupling Efficiency

Primary carboxamides (e.g., 4 ) showed superior stability compared to secondary or tertiary analogs, which often led to cyclization byproducts (e.g., imides).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.70–1.78 (m, 4H, cyclohexene), 2.66–2.75 (m, 4H, ethyl chain), 5.45 (s, 1H, ene proton), 8.61 (d, 1H, amide NH).
  • MS : m/z 388 [M+H]+ (C19H22N3O2S).

Purity Assessment

HPLC analysis confirmed >95% purity using a C18 column (MeCN/H2O, 70:30).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.